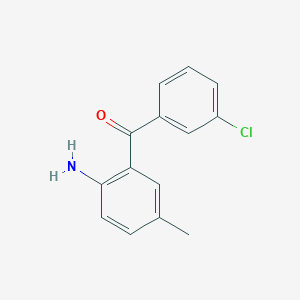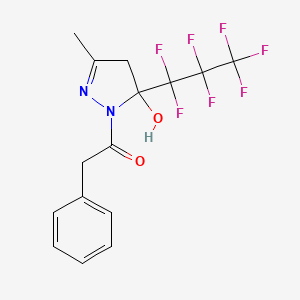![molecular formula C12H11N3O3 B5028046 5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5028046.png)
5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as MPTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPTP is a pyrimidinedione derivative that has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. 5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione has also been studied as a potential anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines. In material science, 5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione has been used as a precursor for the synthesis of new materials with potential applications in electronics and photonics. In analytical chemistry, 5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione has been used as a reagent for the detection of metal ions.
Wirkmechanismus
The mechanism of action of 5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to involve the inhibition of key enzymes involved in various biological processes. 5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. 5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of pro-inflammatory cytokines. The inhibition of these enzymes may explain the observed biochemical and physiological effects of 5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione.
Biochemical and Physiological Effects:
5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the inhibition of pro-inflammatory cytokine production, and the induction of apoptosis in cancer cells. 5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to have antioxidant properties and to protect cells from oxidative stress. The exact mechanisms underlying these effects are not fully understood, but they may involve the inhibition of key enzymes involved in these processes.
Vorteile Und Einschränkungen Für Laborexperimente
5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments, including its relatively simple synthesis and its potential applications in various fields. However, 5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione also has several limitations, including its limited solubility in water and its potential toxicity. Careful handling and disposal of 5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione are necessary to ensure the safety of researchers and the environment.
Zukünftige Richtungen
For 5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione include further studies on its mechanism of action, its potential applications in various fields, and the development of new derivatives with improved properties. 5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione may also be studied in combination with other compounds to enhance its therapeutic potential. The development of new methods for the synthesis of 5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione and its derivatives may also be explored to improve the efficiency and scalability of its production.
Synthesemethoden
5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione has been synthesized using different methods, including the reaction of 4-methylaminobenzaldehyde with barbituric acid in the presence of acetic anhydride and glacial acetic acid. The resulting product is 5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione, which can be purified by recrystallization in ethanol. Other methods involve the reaction of 4-methylaminobenzaldehyde with malonic acid and urea or with ethyl acetoacetate and urea. The synthesis of 5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione is relatively simple and can be achieved using readily available reagents.
Eigenschaften
IUPAC Name |
6-hydroxy-5-[(4-methylphenyl)iminomethyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c1-7-2-4-8(5-3-7)13-6-9-10(16)14-12(18)15-11(9)17/h2-6H,1H3,(H3,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPCQIMVFKVACY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=CC2=C(NC(=O)NC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]-N-(2-pyridinylmethyl)acetamide](/img/structure/B5027963.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-isobutylglycinamide](/img/structure/B5027968.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-4-methyl-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B5027971.png)

![[1-(1-adamantyl)ethyl]dimethylamine hydrochloride](/img/structure/B5027980.png)
![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(3-pyridinylmethyl)benzamide](/img/structure/B5027983.png)
![methyl N-(anilinocarbonothioyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]glycinate](/img/structure/B5028011.png)
![5-{[(2,2,6,6-tetramethyl-4-piperidinyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5028019.png)
![3-benzyl-4,8-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one](/img/structure/B5028026.png)
![2-(1-methyl-1H-indol-3-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide](/img/structure/B5028050.png)

![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5028064.png)
![1-benzyl-3-(2-methoxyethyl)-8-(1,3-thiazol-2-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5028065.png)
